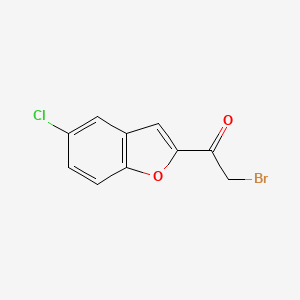

2-Bromo-1-(5-chloro-1-benzofuran-2-yl)ethanone

描述

属性

IUPAC Name |

2-bromo-1-(5-chloro-1-benzofuran-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrClO2/c11-5-8(13)10-4-6-3-7(12)1-2-9(6)14-10/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPUBAVYOQQLHPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=C(O2)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405519 | |

| Record name | 2-bromo-1-(5-chloro-1-benzofuran-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7039-74-9 | |

| Record name | 2-bromo-1-(5-chloro-1-benzofuran-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-(5-chloro-1-benzofuran-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(5-chloro-1-benzofuran-2-yl)ethanone typically involves the bromination of 5-chloro-2-benzofuran-1-yl ethanone. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

化学反应分析

Types of Reactions

2-Bromo-1-(5-chloro-1-benzofuran-2-yl)ethanone undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines in solvents like ethanol or dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products

Nucleophilic Substitution: Formation of substituted benzofuran derivatives.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

科学研究应用

Chemistry

- Intermediate in Organic Synthesis : 2-Bromo-1-(5-chloro-1-benzofuran-2-yl)ethanone serves as an important intermediate in the synthesis of more complex organic molecules and heterocyclic compounds. Its unique substitution pattern allows for further derivatization, making it valuable in synthetic organic chemistry.

Biology

- Anticancer Activity : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in cancer cells and inhibit cell growth, with specific IC50 values demonstrating its potency against human ovarian cancer cells .

- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity, showing effectiveness against both Gram-positive and Gram-negative bacteria. This makes it a candidate for developing new antibacterial agents .

Medicine

- Potential Pharmacophore : Due to its biological activities, this compound is being explored as a pharmacophore in drug development. Its interactions with key cellular targets suggest potential therapeutic applications in treating various diseases, including cancer and infections .

Industry

- Production of Fine Chemicals : The compound is utilized in the production of fine chemicals and pharmaceuticals, highlighting its relevance in industrial applications. Its ability to act as a building block for more complex molecules makes it essential in pharmaceutical manufacturing.

Case Studies

Several studies have focused on the synthesis and evaluation of benzofuran derivatives, including this compound:

- Anticancer Activity Study : One study demonstrated that modifications on the benzofuran ring significantly enhanced anticancer activity. Compounds with specific substituents exhibited increased potency compared to their unsubstituted counterparts .

- Antimicrobial Evaluation : Another investigation reported that introducing various substituents influenced the cytotoxic effects against specific cancer cell lines, emphasizing structure-activity relationships. The study highlighted the effectiveness of this compound against common pathogens like Pseudomonas aeruginosa .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anticancer | Significant cytotoxicity against various cancer cell lines; induces apoptosis and inhibits proliferation. |

| Antimicrobial | Effective against both Gram-positive and Gram-negative bacteria; potential for new antibacterial agents. |

| Enzyme Inhibition | Inhibits specific enzymes involved in metabolic pathways, affecting cellular metabolism and growth. |

作用机制

The mechanism of action of 2-Bromo-1-(5-chloro-1-benzofuran-2-yl)ethanone involves its interaction with biological targets through its reactive functional groups. The bromoacetyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. The chloro-substituted benzofuran ring may also contribute to its binding affinity and specificity towards certain molecular targets .

相似化合物的比较

Key Properties :

- IUPAC Name: 2-Bromo-1-(5-chloro-1-benzofuran-2-yl)ethanone

- Appearance : Powder

- Melting Point: Not explicitly reported in evidence, but analogs suggest 80–120°C range (e.g., 115–116°C for methoxy-substituted derivative ).

- Spectroscopic Data : Similar benzofuran derivatives show IR peaks for C=O (1711 cm⁻¹), C-Br (844 cm⁻¹), and aromatic C=C (1573 cm⁻¹) .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

Table 1: Structural and Physical Properties of Selected Brominated Benzofuran/Furan Derivatives

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The 5-chloro substituent in the target compound enhances electrophilicity at the ketone group compared to methoxy analogs (e.g., 5-OCH₃ in ), making it more reactive in nucleophilic substitutions.

- Benzofuran vs. Benzene/Furan Cores: Benzofuran derivatives exhibit greater π-conjugation and stability than furan or simple benzene analogs. For example, 2-bromo-1-(5-nitrothiophen-2-yl)ethanone (thiophene core) shows distinct electronic properties due to sulfur’s polarizability .

Crystallographic and Spectroscopic Differences

- Crystal Packing: Orthorhombic crystal systems (e.g., Pbca space group) are common in brominated benzofurans, as seen in 1-(5-bromo-1-benzofuran-2-yl)ethanone . Substituents like Cl may alter packing efficiency due to steric and electronic effects.

- NMR/IR Signatures : The target compound’s ¹H NMR would show aromatic protons downfield-shifted due to Cl’s electron-withdrawing effect, contrasting with methoxy analogs (δ ~3.83 ppm for OCH₃ ).

生物活性

Overview

2-Bromo-1-(5-chloro-1-benzofuran-2-yl)ethanone is a compound with the molecular formula C10H6BrClO2, classified as a benzofuran derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. Its unique structure, featuring a bromoacetyl group and a chloro-substituted benzofuran ring, positions it as a significant candidate for further research and development.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within the cell:

- Cell Signaling Pathways : The compound has been shown to influence critical signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway, which plays a vital role in cell proliferation and survival.

- Gene Expression Modulation : It affects gene expression by interacting with transcription factors, leading to alterations in the expression levels of various genes involved in cell cycle regulation and apoptosis.

- Enzyme Inhibition : The compound exhibits inhibitory effects on specific enzymes involved in metabolic pathways, thereby impacting cellular metabolism and growth .

Anticancer Properties

Research indicates that this compound demonstrates significant cytotoxicity against various cancer cell lines. The mechanism involves:

- Induction of Apoptosis : Similar compounds have been reported to induce programmed cell death in cancer cells through activation of apoptotic pathways.

- Cell Growth Inhibition : Studies have shown that this compound can inhibit the proliferation of cancer cells, with specific IC50 values indicating its potency. For instance, related benzofuran derivatives have been noted for their antiproliferative effects against human ovarian cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Inhibition : Preliminary studies suggest that this compound exhibits activity against both Gram-positive and Gram-negative bacteria, although further investigation is required to delineate its spectrum of activity and mechanism .

Case Studies

Recent literature highlights several case studies focusing on the synthesis and biological evaluation of benzofuran derivatives, including this compound:

-

Study on Anticancer Activity :

- A study demonstrated that modifications on the benzofuran ring significantly enhanced anticancer activity. Compounds with methoxy groups showed increased potency compared to their unsubstituted counterparts .

- Another investigation reported that introducing various substituents influenced the cytotoxic effects against specific cancer cell lines, emphasizing structure-activity relationships.

- Antimicrobial Evaluation :

Summary of Biological Activities

常见问题

How can the molecular structure of 2-bromo-1-(5-chloro-1-benzofuran-2-yl)ethanone be confirmed via X-ray crystallography?

Level: Advanced

Methodological Answer:

X-ray crystallography is the gold standard for structural elucidation. For this compound:

- Crystal system: Orthorhombic, space group Pbca (No. 61), with unit cell parameters a = 10.8301 Å, b = 7.4630 Å, c = 21.7213 Å, and Z = 8 .

- Data collection: Use a Bruker SMART APEXII DUO CCD diffractometer with MoKα radiation (λ = 0.71073 Å) and φ/ω scans. Refinement via SHELXL-2018/3 .

- Key metrics: Compare experimental bond lengths (e.g., C-Br: ~1.9 Å) and angles with DFT-optimized models to validate geometry.

What synthetic routes are recommended for this compound, and what are critical reaction conditions?

Level: Basic

Methodological Answer:

A typical synthesis involves bromination of a precursor ketone:

Precursor: Start with 1-(5-chloro-1-benzofuran-2-yl)ethanone.

Bromination: React with bromine (1.05 eq) in chloroform at 0–25°C for 30 min.

Workup: Wash with NaHCO₃ (to remove excess Br₂) and sodium thiosulfate (to quench unreacted bromine). Recrystallize from diethyl ether for purification (yield: ~85%) .

Critical parameters: Strict temperature control to avoid over-bromination; inert atmosphere to prevent oxidation.

How can stereochemical outcomes in nucleophilic substitution reactions of this compound be experimentally analyzed?

Level: Advanced

Methodological Answer:

- Reaction design: Substitute the bromine atom with nucleophiles (e.g., NH₃, alkoxides) under varying conditions (polar aprotic solvents, elevated temperatures).

- Analysis tools:

- Chiral HPLC: Resolve enantiomers using a chiral stationary phase (e.g., Chiralpak IA).

- Vibrational Circular Dichroism (VCD): Compare experimental and computed spectra to assign absolute configuration .

- Example: Use NaNH₂ in DMSO for SN2 pathways; monitor reaction progress via TLC (Rf shifts).

How do spectroscopic techniques (NMR, IR) differentiate this compound from regioisomers?

Level: Basic

Methodological Answer:

- ¹H NMR: The benzofuran proton environments are distinct. For the 5-chloro substituent:

- IR: C=O stretching at ~1700 cm⁻¹; C-Br stretch at ~550–650 cm⁻¹.

- Key contrast: Compare with 5-bromo-1-(5-chloro-benzofuran)ethanone, where Br substitution alters aromatic splitting patterns.

What mechanistic insights explain the acute toxicity of this compound, and what safety protocols are essential?

Level: Advanced

Methodological Answer:

- Toxicity mechanism: The bromine and chloro groups may act as electrophilic centers, forming adducts with cellular nucleophiles (e.g., glutathione), leading to oxidative stress .

- Safety protocols:

How can structure-activity relationships (SAR) for benzofuran derivatives guide optimization of this compound’s bioactivity?

Level: Advanced

Methodological Answer:

- SAR framework:

- Electron-withdrawing groups (Cl, Br): Enhance electrophilicity, improving binding to target enzymes (e.g., antifungal activity) .

- Benzofuran core: Planar structure facilitates π-stacking with DNA or protein pockets (e.g., antitumor activity) .

- Experimental design: Synthesize analogs (e.g., 5-fluoro or 5-nitro variants) and assay against microbial/cancer cell lines. Use molecular docking (AutoDock Vina) to predict binding modes.

What computational methods predict reactive sites for further functionalization?

Level: Advanced

Methodological Answer:

- DFT calculations: Optimize geometry at B3LYP/6-311+G(d,p) level.

- MD simulations: Assess solvation effects in polar solvents (e.g., DMSO) on reactivity.

What methodologies assess the thermal stability and decomposition pathways of this compound?

Level: Basic

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。